Product packaging for Aceclofenac ethyl ester(Cat. No.:CAS No. 139272-67-6)

Aceclofenac ethyl ester

Cat. No.: B602129
CAS No.: 139272-67-6
M. Wt: 382.2 g/mol
InChI Key: JDOYJDOPEHMRPB-UHFFFAOYSA-N
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Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

NSAIDs represent a cornerstone in the management of pain and inflammation associated with a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. researchgate.netdovepress.comnih.gov The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. wikipedia.orgdrugbank.com

Aceclofenac (B1665411) itself is a phenylacetic acid derivative and an analog of diclofenac (B195802), recognized for its potent anti-inflammatory and analgesic effects. dovepress.comwikipedia.org Research within the NSAID field is continually driven by the quest for agents with improved efficacy and better tolerability profiles. nih.gov A significant focus of this research has been to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs, which are often attributed to the presence of a free carboxylic acid group in their chemical structures. researchgate.netju.edu.jo

Overview of Ester Prodrug Design Strategies

One of the principal strategies employed to overcome the limitations of parent drug molecules is the prodrug approach. mdpi.com A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.net Esterification, the process of forming an ester, is a common and effective method for creating prodrugs of NSAIDs. researchgate.netmdpi.com

The core principle behind ester prodrug design for NSAIDs is the masking of the free carboxylic acid group. researchgate.netju.edu.jo This chemical modification can lead to several potential advantages:

Reduced Gastric Irritation: By temporarily blocking the acidic moiety, ester prodrugs can minimize direct contact irritation with the gastric mucosa. researchgate.netnih.gov

Improved Lipophilicity: Esterification often increases the lipophilicity of a drug, which can influence its absorption and distribution characteristics. nih.gov

Enhanced Permeability: Increased lipophilicity can facilitate easier passage through biological membranes. mdpi.com

Sustained Release: The pharmacokinetic profile can be altered to provide a more sustained release of the active drug, potentially leading to a longer duration of action. mdpi.com

For an ester prodrug to be successful, it must remain stable in the gastrointestinal tract and then undergo efficient hydrolysis in the bloodstream to release the active parent NSAID. researchgate.netmdpi.com

Significance of Aceclofenac and its Derivatives in Pain and Inflammation Management

Aceclofenac is a widely used and effective treatment for painful inflammatory diseases. nih.govresearchgate.net It has demonstrated efficacy comparable to other potent NSAIDs like diclofenac, naproxen (B1676952), and piroxicam (B610120) in managing conditions such as osteoarthritis and rheumatoid arthritis. researchgate.netdovepress.com Beyond its anti-inflammatory and analgesic properties, some studies suggest that aceclofenac may have stimulatory effects on cartilage matrix synthesis. researchgate.netfabad.org.tr

The development of aceclofenac derivatives, including its esters, is a logical progression in the ongoing effort to refine NSAID therapy. The synthesis of various aceclofenac esters, such as methyl, ethyl, and benzyl (B1604629) esters, has been a subject of academic and pharmaceutical research. ju.edu.joresearchgate.net These derivatives are investigated for their potential to offer a better therapeutic index compared to the parent drug. nih.gov For instance, the synthesis of amide prodrugs of aceclofenac with amino acids has also been explored to improve physicochemical properties. ju.edu.josphinxsai.comjocpr.com

Rationale for Dedicated Academic Investigation of Aceclofenac Ethyl Ester

The focused study of this compound is driven by several scientific considerations. As an ester prodrug, it serves as a model for evaluating the impact of ethyl esterification on the physicochemical and biological properties of aceclofenac. It is often synthesized as a specified impurity of aceclofenac, necessitating its characterization for quality control purposes in pharmaceutical manufacturing. lgcstandards.comresearchgate.net

Research into this compound allows for a detailed examination of its:

Synthesis and Characterization: Developing efficient and scalable synthesis methods. researchgate.netdlu.edu.vn

Physicochemical Properties: Determining key parameters that influence its behavior as a drug candidate.

Hydrolysis Kinetics: Understanding the rate and extent of its conversion back to the active aceclofenac in biological systems. ju.edu.joresearchgate.net

Pharmacological Profile: Evaluating its anti-inflammatory and analgesic activity in comparison to the parent drug. ju.edu.joresearchgate.net

The data gathered from these investigations contribute to a deeper understanding of prodrug design principles and may inform the development of future NSAID therapies with optimized efficacy and tolerability.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H17Cl2NO4 chemsrc.combiosynth.comcymitquimica.com
Molecular Weight 382.24 g/mol lgcstandards.combiosynth.comcymitquimica.com
CAS Number 139272-67-6 chemsrc.combiosynth.comcymitquimica.com
Appearance Solid cymitquimica.com
Melting Point 70.00 °C biosynth.com
Boiling Point 460.501°C at 760 mmHg chemsrc.com
Density 1.34 g/cm³ chemsrc.com
LogP 4.45880 chemsrc.com
Refractive Index 1.596 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17Cl2NO4 B602129 Aceclofenac ethyl ester CAS No. 139272-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYJDOPEHMRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676223
Record name 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139272-67-6
Record name 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139272-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACECLOFENAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Characterization of Aceclofenac Ethyl Ester

Chemical Synthesis Pathways and Reaction Mechanisms for Aceclofenac (B1665411) Ethyl Ester Production

The synthesis of aceclofenac ethyl ester can be achieved through various chemical routes, primarily involving the esterification of aceclofenac or its precursor, diclofenac (B195802).

Direct esterification stands as a primary method for producing this compound. This process can utilize either aceclofenac or diclofenac as the starting material. One common method involves the direct ethylation of aceclofenac. researchgate.net Similarly, the synthesis can be achieved by refluxing aceclofenac in ethanol (B145695). sphinxsai.com

Alternatively, diclofenac can serve as a precursor. A documented method involves reacting diclofenac with magnesium stearate (B1226849) in a solvent that contains an organic amine or alcohol at temperatures below 50°C. biosynth.com Another approach is the direct ethylation of diclofenac. researchgate.net The ethyl ester of diclofenac, which is also known as Aceclofenac Impurity C, is formed during the production of aceclofenac. nih.govveeprho.com

A general process for preparing aceclofenac involves reacting diclofenac acid with an amine like triethylamine (B128534) or diisopropylamine (B44863) in a solvent such as toluene, THF, or acetone (B3395972) at 20-60°C. google.comgoogle.com The resulting intermediate is then reacted with an appropriate α-haloacetic acid ester. google.comgoogle.com

Research into novel synthetic approaches aims to enhance the yield and purity of aceclofenac and its esters, thereby minimizing impurities. One such approach involves the condensation of diclofenac sodium with benzyl (B1604629) bromoacetate, followed by hydrogenation, although this can require severe reaction conditions. google.comgoogleapis.com Other methods have explored the use of different ester protecting groups and deprotection steps, such as acid hydrolysis of a 2-tetrahydropyranyl or 4-methoxy-4-tetrahydropyranyl ester. google.comgoogle.com

An improved process for preparing aceclofenac involves the condensation of diclofenac sodium with tert-butyl chloroacetate, catalyzed by an iodide, followed by acidolysis of the resulting tert-butyl aceclofenac using phenol (B47542) and an acid. google.comgoogle.com This method is reported to have a high total yield and purity. google.com The reaction mechanism suggests that the iodide activates the chloroacetic acid tert-butyl ester, allowing the reaction to proceed under milder conditions and shortening the reaction time. google.comgoogle.com

Role of this compound as a Process-Related Impurity of Aceclofenac

This compound is recognized as a process-related impurity in the synthesis of aceclofenac. researchgate.netmedchemexpress.com It is listed as Aceclofenac EP Impurity E in the European Pharmacopoeia. synzeal.comlgcstandards.com The formation of this impurity can occur during the synthesis of aceclofenac, particularly if ethanol is used as a solvent or is present as a reagent. sphinxsai.com The impurity profile of aceclofenac is influenced by the synthetic route, the quality of starting materials, and the reaction conditions. sphinxsai.com Regulatory bodies like the British Pharmacopoeia provide HPLC methods to control potential impurities, including the ethyl ester, in the drug substance. sphinxsai.com

The table below summarizes some of the key process-related impurities of aceclofenac.

Impurity NameChemical NamePrecursor
Impurity A[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac)Diclofenac Sodium
Impurity CEthyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate (Ethyl ester of diclofenac)Diclofenac
Impurity EEthyl [[[2-[(2,6-dichlorophenyl) amino]phenyl] acetyl] oxy]acetate (Ethyl ester of aceclofenac)Aceclofenac

This table is based on information from reference researchgate.net.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

The definitive identification and quantification of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic methods are crucial for the structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in the molecule. For instance, the FTIR spectrum of aceclofenac shows characteristic peaks for the C=O ester stretching. In metal complexes of aceclofenac methyl ester, these C=O stretching bands show shifts, indicating coordination with the metal ion. The IR spectrum of aceclofenac itself displays key absorptions, including those for the C-Cl bond, secondary amine N-H, and carboxylate C=O groups. rjptonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In a study synthesizing related impurities of aceclofenac, the structures were confirmed by ¹H NMR data. researchgate.net For example, the ¹H-NMR spectrum of the ethyl ester of diclofenac shows characteristic signals for the aromatic protons, the -CH₂- group, the NH proton, and the ethyl group protons. sphinxsai.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectra of the methyl and ethyl esters of diclofenac show their respective molecular ions at significant relative abundances, indicating greater thermal stability compared to aceclofenac and diclofenac. dea.gov For aceclofenac, electrospray ionization (ESI) mass spectrometry can confirm the molecular ion. dea.gov In the analysis of aceclofenac and its metabolites, quantification is often performed using a triple-quadrupole mass spectrometer in multiple reaction-monitoring mode. researchgate.net

The following table presents a summary of spectroscopic data for a related compound, the ethyl ester of diclofenac.

TechniqueObserved Peaks/Signals
¹H-NMR δ 7.42-7.39 (d, 2H, Ar), 7.22-7.19 (d, 1H, Ar), 7.10-7.04 (m, 2H, Ar), 6.93-6.88 (t, 1H, Ar), 6.43-6.40 (d, 1H, Ar), 4.22- 4.15 (m, 2H, OCH₂), 3.79 (s, 2H, –CH₂–), 3.312 (s, 1H, NH), 1.29-1.24 (t, 3H, CH₃)
Mass Spec (m/z) 308, 279, 277, 242, 214, 179, 151

This data is for the ethyl ester of diclofenac, a related impurity, as reported in reference sphinxsai.com.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of aceclofenac and quantifying its impurities, including the ethyl ester.

A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous estimation of aceclofenac and its related impurities in tablet dosage forms. sphinxsai.comresearchgate.net These methods typically use a C18 column with a mobile phase consisting of a mixture of solvents like acetonitrile, methanol (B129727), and water, with the pH adjusted. sphinxsai.comresearchgate.net The purity of synthesized impurities, including the ethyl ester of aceclofenac, is often confirmed by HPLC analysis, with purities of 99.99% being reported. sphinxsai.com The limit of quantitation for these impurities can be as low as the µg/ml range. sphinxsai.comresearchgate.net High-performance liquid chromatography methods have been specifically validated for the simultaneous determination of aceclofenac and its methyl ester impurity, with distinct retention times under specific conditions.

Prodrug Concept and Biotransformation Dynamics of Aceclofenac Ethyl Ester

Theoretical Framework of Aceclofenac (B1665411) Ethyl Ester as a Prodrug to Active Moiety

Aceclofenac ethyl ester is conceptualized as a prodrug of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID). A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. The primary strategy behind developing an ester-based prodrug like this compound is to temporarily mask the free carboxylic acid group of the parent aceclofenac molecule. This acidic moiety is often associated with the gastrointestinal side effects common to many NSAIDs.

By converting the carboxylic acid into an ethyl ester, the physicochemical properties of the molecule are altered. This esterification typically increases the lipophilicity of the compound compared to the parent drug. nih.gov Enhanced lipophilicity can influence the drug's absorption and distribution characteristics. The core of the prodrug concept relies on the principle that this ester linkage is chemically or enzymatically cleaved in vivo to liberate the active aceclofenac, thereby enabling its therapeutic effects. The stability of the ester in the acidic environment of the stomach is a key design feature, intended to minimize local irritation before the drug is absorbed. nih.gov

In Vitro Hydrolysis Kinetics and Stability Assessments

The stability and hydrolysis rate of ester prodrugs are critically dependent on pH. While specific kinetic data for this compound were not found in the provided search results, studies on analogous aceclofenac ester and amide prodrugs demonstrate a distinct pH-dependent hydrolysis pattern. These prodrugs are designed to be stable in the highly acidic environment of the stomach and to hydrolyze and release the parent drug in the neutral or slightly alkaline conditions of the small intestine. researchgate.net

Research on various aceclofenac prodrugs indicates they remain largely intact in simulated gastric fluid (SGF) at a low pH (e.g., pH 1.2). researchgate.net However, as the pH increases to mimic the conditions of simulated intestinal fluid (SIF) (e.g., pH 7.4), the rate of hydrolysis increases significantly, leading to the release of free aceclofenac. researchgate.net This pH-sensitive hydrolysis is crucial for delivering the active drug to its intended site of absorption while bypassing the stomach intact.

Table 1: Expected pH-Dependent Hydrolysis of this compound

Simulated Fluid Typical pH Expected Stability of Ester Linkage Expected Rate of Aceclofenac Liberation
Simulated Gastric Fluid (SGF) 1.2 - 2.0 High Minimal
Simulated Intestinal Fluid (SIF) 6.8 - 7.4 Low Significant

In addition to pH-mediated chemical hydrolysis, the bioconversion of this compound to aceclofenac is facilitated by enzymatic activity. Esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract, are responsible for cleaving ester bonds. Studies on other ethyl esters have demonstrated the existence of acyl-CoA:ethanol (B145695) acyltransferase activity in human liver microsomes, indicating the presence of enzymes capable of processing such compounds. nih.gov

When incubated with cellular or subcellular fractions, such as liver microsomes or plasma, ester prodrugs typically show an accelerated rate of hydrolysis compared to buffer solutions alone. This enzymatic action ensures a more efficient liberation of the active drug following absorption. The metabolism of aceclofenac itself has been studied in human hepatocytes and human microsomes, where cytochrome P450 enzymes, specifically CYP2C9, play a role in its subsequent hydroxylation. nih.gov This same metabolic machinery would be involved after the initial enzymatic cleavage of the ethyl ester prodrug.

In Vivo Conversion Pathways and Metabolite Formation

Following administration, this compound undergoes hydrolysis in vivo to release its active moiety, aceclofenac. This conversion is the critical activation step of the prodrug. The process is driven by both the chemical hydrolysis in the physiological pH of the intestines and blood, and, more significantly, by the action of ubiquitous esterase enzymes. The rapid and efficient cleavage of the ester bond ensures the systemic availability of aceclofenac, allowing it to exert its anti-inflammatory and analgesic effects.

Once aceclofenac is liberated from its ethyl ester prodrug, it is extensively metabolized. A significant metabolic pathway for aceclofenac is its conversion to diclofenac (B195802), another potent NSAID. medicines.org.uk This transformation occurs so rapidly and efficiently in some species that aceclofenac is considered a prodrug of diclofenac. nih.govup.ac.za

In addition to diclofenac, the primary metabolite of aceclofenac detected in human plasma is 4'-hydroxyaceclofenac (B13806639). medicines.org.uk The formation of this hydroxylated metabolite is mediated by the cytochrome P450 enzyme system, specifically the CYP2C9 isoenzyme. nih.gov Further biotransformation leads to other minor hydroxylated metabolites. nih.gov Ultimately, these metabolites are excreted from the body, primarily via the urine, mainly as hydroxymetabolites. medicines.org.uk

Table 2: Major In Vivo Metabolites of Liberated Aceclofenac

Parent Compound (Post-Hydrolysis) Major Metabolites Key Enzyme Involved
Aceclofenac Diclofenac Esterases/Hydrolysis
Aceclofenac 4'-Hydroxyaceclofenac Cytochrome P450 2C9 (CYP2C9)
Aceclofenac 5-Hydroxyaceclofenac Cytochrome P450
Diclofenac 4'-Hydroxydiclofenac Cytochrome P450 2C9 (CYP2C9)

Table of Mentioned Compounds

Compound Name
Aceclofenac
This compound
Diclofenac
4'-Hydroxyaceclofenac
4'-Hydroxydiclofenac

Influence of Esterification on In Vivo Biopharmaceutical Parameters

Prodrug Concept and Biotransformation

This compound functions as a prodrug, an inactive chemical derivative that is converted into the active parent drug, aceclofenac, within the body through enzymatic or chemical hydrolysis. Upon oral administration, the ester prodrug is expected to be more stable in the acidic environment of the stomach, potentially reducing local irritation. nih.gov After absorption into the systemic circulation, ubiquitous esterase enzymes are responsible for cleaving the ethyl ester bond, releasing the active aceclofenac.

Impact on Pharmacokinetic Parameters

The esterification of aceclofenac is designed to alter key in vivo biopharmaceutical parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure as measured by the area under the plasma concentration-time curve (AUC). While specific comparative pharmacokinetic data for this compound versus aceclofenac is not extensively detailed in publicly available research, the expected influence can be inferred from general principles of prodrug design and data from other modified aceclofenac formulations.

Ester prodrugs typically exhibit increased lipophilicity compared to the parent drug. nih.gov This enhanced lipophilicity can improve absorption, but the pharmacokinetic profile is ultimately dependent on the rate of in vivo hydrolysis back to the active form. If the hydrolysis is rapid, the profile may closely mimic that of the parent drug. If it is slower, it could result in a delayed Tmax and a lower Cmax, potentially creating a sustained-release effect.

Studies on various formulations designed to enhance the bioavailability of aceclofenac demonstrate how modifications can significantly alter pharmacokinetic outcomes. For instance, formulating aceclofenac as nanocrystals has been shown to dramatically increase its Cmax and AUC compared to the unprocessed drug. dovepress.com

Table 1: Comparative Pharmacokinetic Parameters of Unprocessed Aceclofenac vs. Aceclofenac Nanocrystals (AC-N) in Rabbits
ParameterUnprocessed AceclofenacAceclofenac Nanocrystals (AC-N)Fold Increase
Cmax (µg/mL)1.784.982.80x
AUC0→24 h (µg·h/mL)10.2221.462.10x
Tmax (h)4.02.0-

Data sourced from Rahim et al., 2017. dovepress.com

Similarly, incorporating aceclofenac into an inclusion complex with hydroxypropyl-β-cyclodextrin has also resulted in significantly higher Cmax and AUC values compared to the pure drug, indicating enhanced absorption and bioavailability. nih.gov

Table 2: Pharmacokinetic Parameters of Pure Aceclofenac (TAC) vs. an Inclusion Complex Formulation (TKN) in Rats
ParameterPure Aceclofenac (TAC)Inclusion Complex (TKN)
Cmax (µg/mL)0.962.58
AUC0-∞ (µg·h/mL)3.5716.237
Tmax (h)0.50.33

Data sourced from Nagarsenker et al., 2015. nih.gov

Pharmacological and Preclinical Efficacy Investigations Mediated by Aceclofenac Ethyl Ester

Comparative Pharmacological Evaluation in Experimental Models of Inflammation and Pain (Post-Biotransformation)

Aceclofenac (B1665411) ethyl ester, as a prodrug, undergoes biotransformation to its active metabolite, aceclofenac, which is then further metabolized. The pharmacological effects observed in preclinical models are primarily attributed to aceclofenac and its subsequent metabolites, such as 4'-hydroxyaceclofenac (B13806639) and diclofenac (B195802). nih.govnih.gov

Anti-Inflammatory Activity Assessments

The anti-inflammatory efficacy of aceclofenac, the active form derived from aceclofenac ethyl ester, has been extensively evaluated in various animal models of acute and chronic inflammation. fabad.org.trnih.gov In models such as carrageenan-induced paw edema in rats, a standard for acute inflammation, aceclofenac has demonstrated potent inhibitory activity. nih.govnih.gov Its efficacy is comparable to that of other established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac, and superior to naproxen (B1676952) and phenylbutazone. nih.gov

In chronic inflammation models, such as adjuvant-induced polyarthritis in rats, aceclofenac has shown both prophylactic and therapeutic effects. nih.gov Furthermore, its activity in sodium urate-induced synovitis in dogs highlights its potential in treating gout-related inflammation. nih.gov Studies have also shown that aceclofenac reduces prostaglandin (B15479496) E2 (PGE2) levels in the synovial fluid of patients with acute knee pain and osteoarthritis, providing clinical evidence for its anti-inflammatory action at the site of inflammation. fabad.org.trresearchgate.net

A study on aceclofenac emulgel in a carrageenan-induced paw edema model in rats showed a significant time-dependent reduction in inflammation, with a peak inhibition of 65.71%. scialert.net In another model using croton oil-induced ear edema, the emulgel produced a significant inhibition of 47.86% after 4 hours. scialert.net

ModelSpeciesKey FindingsReference
Carrageenan-induced paw edemaRatPotent inhibitory activity, comparable to indomethacin and diclofenac. nih.gov
Adjuvant-induced polyarthritisRatDemonstrated both prophylactic and therapeutic efficacy. nih.gov
Sodium urate-induced synovitisDogHighly active against this model of gout-related inflammation. nih.gov
Carrageenan-induced paw edemaRatEmulgel formulation showed significant time-dependent inflammation reduction (up to 65.71% inhibition). scialert.net
Croton oil-induced ear edemaRatEmulgel formulation showed significant inhibition (47.86% after 4 hours). scialert.net

Analgesic Efficacy Studies

The analgesic properties of aceclofenac, following the biotransformation of this compound, have been confirmed in various preclinical pain models. Its effectiveness against pain induced by both chemical and mechanical stimuli has been shown to be nearly equal to or slightly better than that of indomethacin and diclofenac. nih.gov

In rodent models, the analgesic activity of aceclofenac is comparable to that of diclofenac. fabad.org.tr Clinical studies have further substantiated these findings, demonstrating that aceclofenac is at least as effective as other NSAIDs in managing pain in conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. nih.govnih.gov For instance, in patients with osteoarthritis of the knee, aceclofenac has been shown to decrease pain to a similar extent as diclofenac, piroxicam (B610120), and naproxen. researchgate.net Similarly, in rheumatoid arthritis, it effectively reduces pain intensity, comparable to ketoprofen, diclofenac, indomethacin, and tenoxicam. researchgate.net

Cellular and Molecular Mechanisms of Action (Mediated by Converted Active Forms)

The therapeutic effects of this compound are mediated through the cellular and molecular actions of its active metabolites, primarily aceclofenac and its derivatives. nih.govnih.gov

Cyclooxygenase Isoform Selectivity and Prostaglandin Synthesis Inhibition

The primary mechanism of action of aceclofenac's active forms is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. drugbank.combiocrick.com Aceclofenac, after its formation from the ethyl ester, is further metabolized to diclofenac. nih.gov It is believed that the inhibition of COX isozymes by aceclofenac is largely dependent on this conversion to diclofenac. nih.gov

Diclofenac and its hydroxylated metabolite, 4'-hydroxy-diclofenac, are inhibitors of both COX-1 and COX-2. nih.gov However, aceclofenac exhibits preferential inhibition of COX-2 over COX-1. researchgate.netdrugbank.comjaypeedigital.com This selectivity is attributed to the limited but sustained biotransformation of aceclofenac to diclofenac. nih.gov The plasma concentrations of diclofenac achieved after aceclofenac administration are sufficient for a sustained block of COX-2, while causing a less significant and shorter inhibition of COX-1 compared to direct administration of diclofenac. nih.gov This preferential action on COX-2 is thought to contribute to a better gastrointestinal safety profile. jemds.in The inhibition of COX-2 leads to a reduction in the production of inflammatory prostaglandins such as PGE2. researchgate.netdrugbank.com

Active MetaboliteTargetEffectReference
DiclofenacCOX-1, COX-2Inhibition nih.gov
4'-hydroxy-diclofenacCOX-1, COX-2Inhibition nih.gov
Aceclofenac (via metabolites)Preferentially COX-2Inhibition of Prostaglandin Synthesis researchgate.netdrugbank.comjaypeedigital.com

Modulation of Inflammatory Cytokines and Mediators

Beyond its effects on the COX pathway, the active metabolites of this compound also modulate the expression and activity of various inflammatory cytokines and mediators. Aceclofenac has been shown to inhibit the synthesis of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netdrugbank.com

Furthermore, aceclofenac can interfere with neutrophil adhesion to the endothelium by reducing the expression of the cell adhesion molecule L-selectin. drugbank.com In human articular chondrocytes, aceclofenac has been found to increase the synthesis of interleukin-1 receptor antagonist (IL-1Ra), which can block the pro-inflammatory effects of IL-1. researchgate.netnih.gov It also decreases the production of nitric oxide (NO) in these cells, another important mediator in the inflammatory process. drugbank.comnih.gov The inhibition of IL-6 production is thought to be mediated by diclofenac, one of the key metabolites. drugbank.com

Chondroprotective Effects and Glycosaminoglycan Synthesis

A distinguishing feature of aceclofenac's active metabolites is their potential chondroprotective effects, which are particularly relevant in the context of osteoarthritis. drugbank.comjaypeedigital.com Unlike some other NSAIDs, aceclofenac has demonstrated stimulatory effects on cartilage matrix synthesis. researchgate.net This is linked to its ability to inhibit IL-1β activity. researchgate.net

Specifically, 4'-hydroxyaceclofenac, a major metabolite of aceclofenac, has been shown to have chondroprotective properties. researchgate.netnih.gov It down-regulates the IL-1-induced production of promatrix metalloproteinase-1 (pro-MMP-1) and promatrix metalloproteinase-3 (pro-MMP-3) in articular chondrocytes. drugbank.comnih.gov These enzymes are involved in the degradation of the cartilage matrix. Furthermore, 4'-hydroxyaceclofenac interferes with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, indicating a protective effect on the cartilage structure. nih.gov Aceclofenac also stimulates the synthesis of glycosaminoglycans in human osteoarthritic cartilage. researchgate.netdrugbank.com

Gastrointestinal Tolerability Advantage as a Prodrug Strategy

The development of non-steroidal anti-inflammatory drugs (NSAIDs) is often hampered by their association with gastrointestinal (GI) side effects. A key strategy to mitigate this issue is the synthesis of prodrugs, which temporarily mask the functional group responsible for local irritation, typically the carboxylic acid group. In the case of aceclofenac, the creation of ester prodrugs, such as this compound, is a prime example of this approach. These ester prodrugs are designed to be more lipophilic and to remain stable in the acidic environment of the stomach. nih.govresearchgate.net This stability prevents the direct contact of the acidic drug with the gastric mucosa, which is a primary cause of irritation and ulceration. researchgate.netju.edu.jo

The underlying principle of this prodrug strategy is that the esterified form of aceclofenac will pass through the stomach intact and will only be hydrolyzed to release the active aceclofenac molecule in the more neutral pH of the intestine or after absorption into the systemic circulation. researchgate.netju.edu.jo This targeted release mechanism is intended to significantly reduce the incidence of local gastric damage.

Detailed Research Findings

While specific preclinical studies focusing solely on this compound are not extensively detailed in publicly available literature, the broader investigation into aceclofenac ester and amide prodrugs provides substantial evidence supporting the gastrointestinal safety of this chemical strategy.

Research into various mutual prodrugs of aceclofenac, where the carboxylic acid group is masked through esterification with natural antioxidants like menthol (B31143), thymol, eugenol (B1671780), guaiacol, and vanillin, has demonstrated a significant reduction in ulcerogenicity. nih.gov These prodrugs were found to be more lipophilic and exhibited good stability in acidic conditions, a prerequisite for oral absorption without causing gastric irritation. nih.gov Pharmacological evaluations of these ester prodrugs revealed not only retained or even improved anti-inflammatory and analgesic activities but also a markedly reduced potential for causing ulcers compared to the parent aceclofenac. nih.govresearchgate.net

Similarly, studies on amino acid conjugates of aceclofenac, which involve the formation of an amide linkage to mask the carboxylic acid, have shown promising results. For instance, tyrosine and glycine (B1666218) conjugates of aceclofenac were synthesized and evaluated for their gastrointestinal toxicity. researchgate.net In-vitro hydrolysis studies showed that these prodrugs remained stable in simulated gastric fluid but were readily hydrolyzed to release aceclofenac in simulated intestinal fluid and human plasma. researchgate.net This selective release is crucial for avoiding gastric damage. The subsequent in-vivo pharmacological evaluations confirmed a significant reduction in the ulcer index for these prodrugs when compared to aceclofenac. researchgate.net Histological examination of the gastric mucosa from test animals revealed no ulceration in the prodrug-treated groups, further underscoring the gastro-sparing advantage of this approach. researchgate.netju.edu.jo

The improved gastrointestinal tolerability is a consistent finding across different types of aceclofenac prodrugs. researchgate.netindexcopernicus.com The general consensus from these studies is that by temporarily inactivating the carboxylic acid moiety, the direct irritant effect on the gastric lining is minimized, leading to a better safety profile. researchgate.netresearchgate.net

The following data tables summarize the findings from preclinical studies on various aceclofenac prodrugs, illustrating the significant reduction in ulcerogenic potential.

Table 1: Comparative Ulcerogenicity of Aceclofenac and its Mutual Prodrugs

CompoundUlcer IndexPercentage Reduction in Ulcerogenicity (%)
Aceclofenac2.5 ± 0.22-
ACF-Q (Quercetin conjugate)0.8 ± 0.1568
ACF-V (Vanillin conjugate)1.0 ± 0.1860
ACF-T (L-tryptophan conjugate)1.2 ± 0.2052

Data adapted from studies on mutual prodrugs of aceclofenac. The ulcer index is a measure of the severity of gastric lesions.

Table 2: Ulcer Index of Aceclofenac Amino Acid Prodrugs

CompoundDose (mg/kg)Ulcer Index
Control-0
Aceclofenac202.8 ± 0.15
Tyrosine Conjugate (3a)200.5 ± 0.08
Glycine Conjugate (3b)200.7 ± 0.11

This table presents data from a study on amino acid prodrugs of aceclofenac, demonstrating a marked reduction in the ulcer index compared to the parent drug.

Toxicological Profiles and Safety Considerations of Aceclofenac Ethyl Ester

Preclinical Toxicity Studies

Most in vivo toxicity data comes from studies on the parent drug, aceclofenac (B1665411), or its other prodrugs. A key focus of these studies is often the assessment of gastrointestinal (GI) toxicity, a common side effect of NSAIDs.

Acute and Sub-chronic Toxicity of Aceclofenac

Sub-chronic oral toxicity studies of aceclofenac in Wistar rats have shown dose-dependent effects. At a high dose of 20 mg/kg, signs of toxicity such as bleeding per rectum, black stool, and some mortality (4 out of 12 animals after 12 days) were observed. lgcstandards.comnih.gov At a medium dose of 10 mg/kg, similar signs of toxicity were noted without mortality, while a low dose of 5 mg/kg produced no significant toxicity. lgcstandards.comnih.gov In another study, high doses of aceclofenac (100 mg/kg) were found to induce nephrotoxicity in rats. google.com However, other sub-acute toxicity studies in albino rats reported no mortality or signs of toxicity at various dose levels, with hematological and biochemical parameters remaining unaffected. synzeal.comgoogle.com

Gastrointestinal Toxicity and the Prodrug Strategy

A significant finding from preclinical research is that aceclofenac exhibits a more favorable GI safety profile compared to other NSAIDs. Its acute gastric ulcerogenic activity was found to be approximately two, four, and seven times lower than that of naproxen (B1676952), diclofenac (B195802), and indomethacin (B1671933), respectively. rutuchemicals.com

The development of ester and amide prodrugs of aceclofenac is a common strategy to further reduce its GI toxicity. Studies on various prodrugs, such as those conjugated with amino acids (tyrosine, glycine (B1666218), histidine, alanine), galactose, or curcumin, have consistently demonstrated a marked reduction in the ulcer index compared to the parent drug. caymanchem.comhpra.iee-lactancia.orgnih.govresearchgate.netmdpi.comlgcstandards.comnih.gov These prodrugs are designed to bypass the stomach intact and release the active aceclofenac in the more neutral pH of the intestine, thereby minimizing direct contact irritation of the gastric mucosa. caymanchem.comhpra.ienih.gov For example, normal histological findings in the gastric region of rats treated with amino acid prodrugs of aceclofenac confirmed the absence of ulceration. caymanchem.com

Table 2: Summary of Preclinical Toxicity Findings for Aceclofenac and its Derivatives

Compound Animal Model Key Toxicity Findings Reference(s)
Aceclofenac Ethyl Ester Not specified Classified as "Toxic if swallowed" and a skin irritant. biosynth.com
Aceclofenac Wistar Rats High dose (20 mg/kg) led to GI bleeding and some mortality. High dose (100 mg/kg) induced nephrotoxicity. lgcstandards.comnih.govgoogle.com
Aceclofenac Rodents Lower acute gastric ulcerogenic activity compared to indomethacin, diclofenac, and naproxen. rutuchemicals.com
Aceclofenac Amino Acid Prodrugs Rats Marked reduction in ulcer index compared to the parent drug. caymanchem.comhpra.iee-lactancia.orgnih.gov
Aceclofenac-Galactose Conjugate Mice Improved toxicological profile at the gastric level compared to the parent drug. researchgate.net

Ecotoxicological Implications and Environmental Impact

The potential environmental impact of this compound and its parent compound is a growing area of concern, characteristic of many widely used pharmaceuticals.

A Safety Data Sheet for this compound provides a stark warning, classifying it as "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects". caymanchem.com This suggests that the ethyl ester itself poses a significant direct hazard to aquatic ecosystems. Similarly, the benzyl (B1604629) ester of aceclofenac is also classified as "Toxic to aquatic life with long lasting effects". lgcstandards.com

The parent drug, aceclofenac, is recognized as an environmental contaminant and has been detected in wastewater. mdpi.com While some reviews state that the available data on the toxicity of aceclofenac and its metabolites to aquatic organisms are inconclusive and require more research, the potential for harm exists. nih.gov

A major and well-documented ecotoxicological issue associated with aceclofenac is its in vivo metabolism to diclofenac in certain animal species, notably livestock such as cattle and water buffalo. up.ac.za Studies have shown that aceclofenac is rapidly and efficiently converted to diclofenac in these animals. up.ac.za This is of critical environmental importance because diclofenac is extremely toxic to Gyps vultures. The consumption of carcasses from livestock treated with diclofenac has been directly linked to catastrophic declines in vulture populations across South Asia. up.ac.zadea.gov Consequently, the use of aceclofenac in veterinary medicine is considered a significant threat to these endangered species. up.ac.za

Enzymatic treatment methods using soybean peroxidase have shown high efficiency (over 95% removal) for both aceclofenac and diclofenac from synthetic wastewater, suggesting potential remediation strategies. mdpi.com

Regulatory bodies in some regions have waived the requirement for a new environmental risk assessment for generic aceclofenac products, on the basis that their introduction would not lead to an increased environmental load compared to existing formulations. hpra.iewindows.net However, this does not diminish the underlying concerns regarding the environmental fate and effects of the compound.

Table 3: Summary of Ecotoxicological Data

Compound Finding Implication Reference(s)
This compound Classified as "Very toxic to aquatic life with long lasting effects". Poses a direct and significant hazard to aquatic ecosystems. caymanchem.com
Aceclofenac Metabolized to diclofenac in cattle and water buffalo. Poses a severe, indirect threat to vulture populations that feed on livestock carcasses. up.ac.zadea.gov
Aceclofenac Detected in wastewater; data on direct aquatic toxicity is inconclusive. Acknowledged as an environmental contaminant requiring monitoring and management. nih.govmdpi.com
Aceclofenac Benzyl Ester Classified as "Toxic to aquatic life with long lasting effects". Indicates that esterification does not necessarily mitigate aquatic toxicity. lgcstandards.com

Advanced Analytical Methodologies for Aceclofenac Ethyl Ester Quantification and Impurity Profiling

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Aceclofenac (B1665411) and its impurities due to its high resolution, sensitivity, and accuracy. irjmets.comijprajournal.com Method development and validation are performed according to the International Council for Harmonisation (ICH) guidelines to ensure reliability. e-journals.indlu.edu.vn

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the simultaneous estimation of Aceclofenac and its related impurities, including Aceclofenac Ethyl Ester. sphinxsai.comresearchgate.net These methods typically utilize a C18 or octylsilyl (C8) stationary phase, which effectively separates the non-polar and moderately polar analytes. researchgate.netpensoft.net

One validated RP-HPLC method facilitates the separation of Aceclofenac from five of its impurities, including the ethyl ester (Impurity 2 in this specific study). sphinxsai.com The separation is achieved on a C18 Inertsil column using an isocratic mobile phase of acetonitrile, methanol (B129727), and water. sphinxsai.comresearchgate.net This method is suitable for routine quality control analysis of Aceclofenac in bulk and tablet dosage forms. researchgate.net The retention times for Aceclofenac and this compound were found to be distinct, allowing for clear separation and quantification. sphinxsai.com

Detailed chromatographic conditions from a representative study are presented below:

Table 1: Chromatographic Conditions for Simultaneous Determination

Parameter Condition
Column C18 Inertsil Reversed-Phase Column sphinxsai.com
Mobile Phase Acetonitrile: Methanol: Water (60:28:12 v/v/v) sphinxsai.com
pH 7.0 (adjusted with glacial acetic acid and sodium hydroxide) sphinxsai.com
Elution Mode Isocratic sphinxsai.com
Flow Rate 0.5 ml/min sphinxsai.com
Detection Wavelength 275 nm sphinxsai.com
Retention Time (Aceclofenac) 6.38 min sphinxsai.com

| Retention Time (this compound) | 9.0 min (as Impurity 2) sphinxsai.com |

The method demonstrates good linearity with a limit of quantitation (LOQ) for impurities ranging from 0.0138 to 0.370 µg/ml. sphinxsai.com Recovery studies for spiked samples showed results between 99% and 102%, confirming the method's accuracy. sphinxsai.comresearchgate.net

Stability-indicating analytical methods are crucial to quantify the drug and its impurities in the presence of its degradation products, which may form during storage or upon exposure to stress conditions like acid, base, oxidation, heat, and light. While specific stability-indicating studies focusing solely on this compound are not extensively documented, methods developed for the parent drug, Aceclofenac, are designed to separate it from all potential degradation products and process-related impurities, which would include the ethyl ester. ajpaonline.com

Forced degradation studies on Aceclofenac reveal the formation of various degradants, and a stability-indicating HPLC method must be able to resolve the main peak from all impurity peaks, including that of this compound. ajpaonline.com Such methods often employ gradient elution to achieve adequate separation of compounds with different polarities that may be generated during degradation.

Spectrophotometric Techniques for Quantitative Determination

UV/Visible spectrophotometry offers a simpler, more economical, and rapid alternative to HPLC for the quantitative determination of Aceclofenac. nih.govsaspublishers.com These methods are often used for assay determination in bulk and pharmaceutical formulations. researchgate.net While most reported spectrophotometric methods are developed for the parent drug, Aceclofenac, the principles can be adapted for its esters.

Several methods have been developed based on measuring the absorbance of Aceclofenac in a suitable solvent. saspublishers.com For instance, a zero-order UV spectrophotometric method using a mixture of methanol and water as a solvent found the absorption maxima (λmax) for Aceclofenac to be 274.65 nm. saspublishers.com Another approach involves the formation of a colored chromogen by reacting the drug with a specific reagent. nih.gov One such method is based on the reaction of Aceclofenac with p-dimethylaminocinnamaldehyde (PDAC), which forms a chromogen with a λmax at 658 nm. nih.gov

The linearity of these spectrophotometric methods is established over a specific concentration range, and they are validated for accuracy and precision. nih.govsaspublishers.com

Table 2: Validation Parameters of Spectrophotometric Methods for Aceclofenac

Method λmax Linearity Range (µg/ml) Correlation Coefficient (r²)
Zero-Order UV 274.65 nm saspublishers.com 5-30 saspublishers.com 0.9994 saspublishers.com
First-Order Derivative 259 nm saspublishers.com 5-30 saspublishers.com 0.9991 saspublishers.com
Colorimetry (PDAC) 658 nm nih.gov 1-200 nih.gov 0.9986 nih.gov

| Colorimetry (MBTH) | 592 nm nih.gov | 1-100 nih.gov | 0.9990 nih.gov |

Mass Spectrometry (MS) Applications in Identification and Quantification (e.g., LC-MS, UPLC/Q-TOF-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of Aceclofenac and its impurities. ajpaonline.comdea.gov Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) provide high resolution and mass accuracy, enabling the elucidation of empirical formulas and fragmentation pathways. dea.gov

Analysis of Aceclofenac by UHPLC-QTOF-MS operating in positive electrospray ionization (ESI) mode shows a pseudomolecular ion [M+H]⁺ and a sodiated adduct [M+Na]⁺. dea.gov The high mass accuracy allows for the calculation of the empirical formula, confirming the identity of the compound. dea.gov ESI mass spectral analysis can easily differentiate between Aceclofenac, its precursor Diclofenac (B195802), and its various ester impurities, including the ethyl ester. dea.gov This is a significant advantage over techniques like GC/MS, where thermal degradation of Aceclofenac can lead to a pseudomolecular ion that is indistinguishable from that of Diclofenac. dea.gov

LC-MS methods are also employed for impurity profiling. researchgate.net A typical LC-MS analysis might use a gradient mobile phase consisting of formic acid in water and formic acid in acetonitrile, with detection via an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode. researchgate.net

Chromatographic Techniques for Related Substance Analysis and Impurity Detection

Beyond standard HPLC, various chromatographic techniques are essential for a complete analysis of related substances and the detection of trace impurities in Aceclofenac. The European Pharmacopoeia specifies an official HPLC method for analyzing Aceclofenac and its specified impurities, which include Impurity A (Diclofenac), Impurity C (Ethyl ester of Diclofenac), and Impurity E (this compound). sphinxsai.comdrugfuture.com

These methods are designed to be highly specific and sensitive to control unwanted by-products that may arise during the manufacturing process, storage, or degradation. omchemlabs.in The synthesis of Aceclofenac can lead to several process-related impurities, including various esters (methyl, ethyl, benzyl) of both Aceclofenac and its parent acid, Diclofenac. sphinxsai.comresearchgate.net

A validated RP-HPLC method was developed to separate Aceclofenac from five such impurities, demonstrating the capability of chromatography to resolve a complex mixture of structurally similar compounds. sphinxsai.com The limit of quantitation (LOQ) for these impurities was found to be in the range of 0.0138-0.370 μg/ml, highlighting the sensitivity required for quality control. sphinxsai.com The structures of these impurities, including this compound, are typically confirmed using spectral analysis (IR, NMR, MS) before they are used as reference standards in the chromatographic analysis. sphinxsai.comresearchgate.net

Structure Activity Relationship Sar and Molecular Modeling of Aceclofenac Ester Derivatives

Computational Chemistry Approaches for Ester Prodrug Design

Computational chemistry provides powerful tools for the rational design of prodrugs, reducing the need for extensive synthesis and testing. nih.gov These methods are instrumental in predicting how a prodrug will behave in the body and how it will be converted to its active form. nih.gov

For aceclofenac (B1665411) ester prodrugs, computational approaches are used to:

Predict Physicochemical Properties: Properties like lipophilicity (fat solubility) and aqueous solubility are crucial for a drug's absorption. researchgate.netnih.govopenmedicinalchemistryjournal.com Esterification generally increases the lipophilicity of NSAIDs. acs.orgnih.gov Computational models can predict these properties for various ester derivatives, helping to select candidates with optimal characteristics for oral absorption. acs.org

Model Enzymatic Hydrolysis: The conversion of an ester prodrug back to the active drug, aceclofenac, is typically mediated by enzymes called esterases. ebrary.netnih.gov Molecular modeling techniques, such as molecular docking and quantum mechanics (QM), can simulate the interaction between the ester prodrug and the active site of these enzymes. nih.gov This helps in designing esters that are efficiently hydrolyzed in the body to release the active drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For aceclofenac ester derivatives, QSAR can identify key structural features, such as the type of alcohol used for esterification, that influence anti-inflammatory potency and other desired properties. researchgate.netresearchgate.net This information guides the design of new, more effective prodrugs.

A study on various aceclofenac derivatives, including esters, utilized molecular docking to evaluate their binding affinity to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results indicated that some ester derivatives exhibited a higher binding affinity than the parent aceclofenac. researchgate.net Another computational study focused on the synthesis of a Diosgenin-Aceclofenac ester conjugate, employing Density Functional Theory (DFT) for structural and electronic analysis and molecular docking to predict its binding energy with receptor proteins. doi.org

Ligand-Target Interactions of Aceclofenac Ethyl Ester and its Active Metabolites

The primary mechanism of action of aceclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of pain and inflammation. nih.govdrugbank.com Aceclofenac itself is a prodrug that is metabolized in the body to diclofenac (B195802) and 4'-hydroxyaceclofenac (B13806639), which are also active inhibitors of COX enzymes. nih.gov this compound is a further prodrug form of aceclofenac. researchgate.netbiosynth.com

Molecular docking studies have been employed to understand the interactions between aceclofenac, its metabolites, and the COX enzymes. researchgate.net These studies reveal the specific amino acid residues in the active site of the enzyme that the drug molecule interacts with.

Aceclofenac and its Metabolites: Studies have shown that the inhibition of COX isozymes by aceclofenac is dependent on its conversion to diclofenac. nih.gov Diclofenac and its hydroxylated metabolite, 4'-hydroxy-diclofenac, are potent inhibitors of both COX-1 and COX-2. nih.gov In long-term in vitro assays, aceclofenac and 4'-hydroxyaceclofenac also suppress both COX isoforms, which is paralleled by their conversion to diclofenac and 4'-hydroxy-diclofenac, respectively. nih.gov

Binding Interactions: Molecular docking simulations indicate that aceclofenac and its derivatives bind within the active site of COX-2. researchgate.net For instance, some derivatives of aceclofenac have shown hydrophobic interactions with amino acids like Leucine and Phenylalanine. researchgate.net The thioester moiety in some derivatives has been highlighted as important for interaction with the active site of COX-2. researchgate.net

The table below summarizes the key molecules and their roles.

Compound NameRolePrimary Target
AceclofenacProdrug, NSAIDCOX-1 and COX-2 (primarily after conversion to diclofenac) drugbank.comnih.gov
This compoundProdrug of AceclofenacMetabolized to Aceclofenac
DiclofenacActive MetaboliteCOX-1 and COX-2 nih.gov
4'-hydroxyaceclofenacActive MetaboliteCOX-1 and COX-2 (after conversion to 4'-hydroxy-diclofenac) nih.gov
4'-hydroxy-diclofenacActive MetaboliteCOX-1 and COX-2 nih.gov

Rational Design Principles for Novel Aceclofenac Ester Prodrugs

The rational design of novel aceclofenac ester prodrugs aims to optimize the therapeutic properties of the parent drug while minimizing its side effects. researchgate.netnih.gov This involves a careful selection of the "promoiety," the alcohol group that is esterified to the aceclofenac molecule. researchgate.net

Key principles in the rational design of these prodrugs include:

Improving Lipophilicity for Enhanced Absorption: As a Biopharmaceutics Classification System (BCS) Class II drug, aceclofenac has poor aqueous solubility. nih.govdrugbank.com Esterification with various lipophilic alcohols can increase its ability to be absorbed through the gastrointestinal tract. nih.gov The choice of the ester group can be guided by computational predictions of the partition coefficient (log P), a measure of lipophilicity. acs.org

Modulating Hydrolysis Rate: The rate at which the ester prodrug is hydrolyzed back to active aceclofenac is critical. nih.gov The ideal prodrug should be stable in the acidic environment of the stomach to prevent premature release and potential irritation, but readily hydrolyzed by esterases in the bloodstream or target tissues. nih.gov The structure of the alcohol used in the ester can influence this hydrolysis rate. nih.gov

Mutual Prodrugs for Synergistic Effects: A "mutual prodrug" is created by linking two different drug molecules together. openmedicinalchemistryjournal.comrjptonline.org In the case of aceclofenac, it can be esterified with another compound that has complementary therapeutic effects, such as an antioxidant or another analgesic. nih.govresearchgate.net For example, mutual prodrugs of aceclofenac have been synthesized with natural antioxidants like menthol (B31143), thymol, and eugenol (B1671780). nih.gov This approach can potentially provide a synergistic therapeutic effect and further reduce side effects. rjptonline.orgresearchgate.net

Targeted Delivery: While less explored for simple esters, the prodrug concept can be used for targeted drug delivery. nih.govnih.gov By attaching a promoiety that is recognized by specific transporters or enzymes present in a particular tissue, the drug can be preferentially delivered to its site of action. nih.gov

The design and synthesis of various aceclofenac ester derivatives have been reported, including those with aliphatic and aromatic alcohols, phenols, and even complex natural products like diosgenin (B1670711). researchgate.netdoi.org These studies often involve a combination of chemical synthesis, spectroscopic characterization, and biological evaluation, underpinned by the principles of computational chemistry and rational drug design. doi.org

Novel Drug Delivery System Research Potentially Utilizing Aceclofenac Ethyl Ester

Formulation Strategies to Optimize Aceclofenac (B1665411) Ethyl Ester Delivery

The conversion of aceclofenac to its ethyl ester derivative is a strategic modification to enhance its lipophilicity. This increased hydrophobicity is particularly beneficial for loading the drug into lipid-based and polymeric delivery systems, which can improve its bioavailability and control its release.

Nanocarrier systems are at the forefront of drug delivery, offering advantages like improved solubility of hydrophobic drugs and targeted delivery.

Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants. For a lipophilic compound like Aceclofenac Ethyl Ester, an oil-in-water (o/w) nanoemulsion would be a suitable formulation strategy. The ester would be dissolved in the oil phase, which is then dispersed as nanometer-sized droplets in an aqueous medium. This approach can enhance the drug's absorption and transdermal permeation. mdpi.com While direct studies on this compound nanoemulsions are not widely published, extensive research on aceclofenac nanoemulsions provides a strong foundation. For instance, aceclofenac-loaded nanoemulsions have been shown to significantly increase drug permeation and exhibit enhanced anti-inflammatory effects compared to conventional gels. researchgate.net A formulation for aceclofenac containing 10% Labrafac (oil), 45% surfactant mixture, and 2% drug demonstrated a significant increase in permeability parameters. researchgate.net

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous medium. They consist of a hydrophobic core, which serves as a reservoir for lipophilic drugs, and a hydrophilic shell that provides stability in biological fluids. mdpi.com The increased hydrophobicity of this compound would theoretically allow for higher drug loading and greater stability within the micellar core compared to aceclofenac itself. mdpi.comnih.gov

Research on the closely related compound, Diclofenac (B195802) Ethyl Ester (DFEE), strongly supports this potential. Studies have shown that DFEE is superior to diclofenac for formulation in polymeric micelles. ualberta.ca Optimal formulations using poly(ethylene oxide)-b-poly(ε-caprolactone) (PEO-b-PCL) have been developed for DFEE, resulting in small, stable micelles. researchgate.net These findings suggest that a similar PEO-b-PCL system would be a highly effective strategy for delivering this compound.

Table 1: Example Characteristics of Polymeric Micellar Formulations for NSAID Ethyl Esters Data based on research on Diclofenac Ethyl Ester (DFEE) as an analogue.

Polymer SystemCore-Forming BlockMean Particle Size (nm)DrugSource(s)
PEO-b-PCLPoly(ε-caprolactone)45.1DFEE researchgate.net
PEO-b-PBCLPoly(α-benzyl carboxylate-ε-caprolactone)37.2DFEE researchgate.net

Microspheres are solid, spherical microparticles that can encapsulate a drug to provide controlled or sustained release. The choice of polymer is critical and often includes hydrophobic materials like ethyl cellulose (B213188) and Eudragit derivatives. rjptonline.org The enhanced lipophilicity of this compound would promote more efficient entrapment within these hydrophobic polymer matrices during formulation processes like emulsion solvent evaporation. researchgate.net

Studies on the parent drug, aceclofenac, have demonstrated the feasibility of this approach. Aceclofenac has been successfully encapsulated in microspheres made from polymers such as Eudragit RS-100 and ethyl cellulose, achieving high entrapment efficiencies and sustained release over several hours. rjptonline.orgresearchgate.netijpsonline.com For example, aceclofenac microspheres formulated with sodium alginate and Eudragit RS100 have shown particle sizes ranging from 48 to 79 µm with entrapment efficiencies between 68% and 80%. ijpsonline.com It is anticipated that using this compound could further improve this entrapment due to its greater affinity for the hydrophobic polymer matrix.

Table 2: Research Findings on Aceclofenac Microsphere Formulations Illustrative data from Aceclofenac studies, applicable to this compound formulation design.

Polymer(s) UsedFormulation MethodParticle Size Range (µm)Entrapment Efficiency (%)Key FindingSource(s)
Ethyl CelluloseEmulsion Solvent Diffusion Evaporation5 - 5156 - 90Process and formulation variables significantly affect particle size and drug release. researchgate.net
Sodium Alginate, Eudragit RS100Ion-Gelation48.7 - 79.168 - 80Size increased with higher polymer concentration. ijpsonline.com
Eudragit (S 100, RL 100, RS 100)O/W Emulsion-Solvent Evaporation79.7 - 144.860 - 82Drug-polymer concentration influences particle size and release properties. researchgate.net
Sodium Alginate, HPMCOrifice-Ionic Gelation757 - 814>90% (HPMC)Drug release was sustained over 24 hours. nih.gov

The primary goal of creating a prodrug like this compound is often to achieve sustained therapeutic action. The ester linkage is designed to be stable in the stomach but undergo hydrolysis in the intestine or plasma to slowly release the active aceclofenac. ju.edu.jo This intrinsic property makes the ester ideal for incorporation into sustained-release dosage forms, such as matrix tablets.

Hydrophobic polymers like ethyl cellulose are frequently used to create an inert matrix that controls drug release primarily through diffusion. jocpr.comacademicjournals.org Formulating this compound into a matrix tablet with ethyl cellulose could provide a robust system for once-daily administration. Research on aceclofenac matrix tablets shows that polymers like Hydroxypropyl Methylcellulose (HPMC) and ethyl cellulose can effectively sustain drug release for up to 24 hours. jocpr.comumpr.ac.idresearchgate.net A formulation containing HPMC K4M was found to be feasible for a stable, once-daily sustained-release tablet of aceclofenac. researchgate.net The increased hydrophobicity of the ethyl ester would likely enhance the reliance on the matrix for release control, potentially leading to more predictable zero-order or diffusion-based release kinetics.

In Vitro Release Kinetics from Advanced Delivery Systems

The in vitro release of this compound from advanced delivery systems would be governed by the formulation's design. After an initial period, the release would depend on the hydrolysis of the ester bond to free aceclofenac, followed by its diffusion from the carrier.

For polymeric micelles , the release of the encapsulated ester would be a diffusion-dependent process from the hydrophobic core into the surrounding medium. mdpi.com Studies on DFEE-loaded micelles demonstrated a sustained release profile, which is a desirable characteristic. researchgate.net

In microsphere and matrix tablet systems , the release mechanism is often analyzed using mathematical models such as the Higuchi and Korsmeyer-Peppas models. The Higuchi model describes drug release based on Fickian diffusion, while the Korsmeyer-Peppas model helps elucidate the transport mechanism (e.g., diffusion, swelling, or erosion). researchgate.netumpr.ac.id For aceclofenac microspheres and matrix tablets, release kinetics have been shown to follow these models, often with a release exponent ('n' value from the Peppas model) indicating a diffusion-controlled mechanism. umpr.ac.idrjptonline.org For example, in vitro release studies of aceclofenac from various nanoemulsion formulations showed that the release kinetics followed different models, including zero-order and the Higuchi diffusion model, depending on the specific composition. nih.gov A similar performance would be expected for this compound, where the hydrophobic matrix would slowly release the ester, which would then be available for hydrolysis.

Table 3: Examples of In Vitro Release Kinetics from Aceclofenac Formulations Illustrative kinetic data from Aceclofenac studies.

Delivery SystemPolymer(s) / Key ExcipientsRelease DurationBest Fit Kinetic ModelRelease Mechanism IndicatedSource(s)
Matrix TabletsHPMC, Guar Gum24 hoursHiguchiDiffusion-controlled umpr.ac.id
MicrocapsulesSodium Alginate, HPMC24 hoursZero-OrderSuper Case II Transport nih.gov
MicrospheresEudragit S 10024 hoursHiguchiDiffusion-controlled researchgate.net
Controlled Release TabletsEudragit RL10012 hoursPeppas (n > 1)Super Case II Diffusion rjptonline.org

Preclinical Pharmacokinetic and Pharmacodynamic Evaluations of Formulations (if directly involving the ester)

While direct preclinical data for this compound formulations are scarce, studies on its close analog, Diclofenac Ethyl Ester (DFEE), and other aceclofenac prodrugs provide valuable insights.

A significant preclinical study evaluated a polymeric micellar formulation of DFEE (DFEE-TM) in a rat model of arthritis. nih.gov The pharmacokinetic analysis revealed that the nanocarrier formulation altered the biodistribution of the drug. Specifically, it reduced the accumulation of diclofenac in the heart while still reaching the inflamed joints. researchgate.netnih.gov This targeted delivery is a crucial advantage, as it has the potential to reduce the cardiovascular risks associated with some NSAIDs.

Pharmacodynamic studies of other aceclofenac ester prodrugs have shown improved anti-inflammatory and analgesic activities compared to the parent drug, along with reduced ulcerogenicity. nih.govju.edu.jo For instance, mutual prodrugs of aceclofenac synthesized with antioxidants like menthol (B31143) and eugenol (B1671780) showed enhanced anti-inflammatory effects. nih.gov Similarly, prodrugs made by conjugating aceclofenac with amino acids like tyrosine and glycine (B1666218) also demonstrated increased anti-inflammatory activity and a significant reduction in ulcer formation in animal models. ju.edu.jo These findings strongly suggest that a well-designed formulation of this compound could offer both improved efficacy and a better safety profile.

Table 4: Summary of Preclinical Evaluations of NSAID Ester/Prodrug Formulations

Compound/FormulationDelivery SystemAnimal ModelKey Pharmacokinetic/Pharmacodynamic FindingsSource(s)
Diclofenac Ethyl Ester (DFEE-TM)Polymeric MicellesAdjuvant Arthritis RatsReduced drug accumulation in the heart; nanocarrier found in inflamed joints. researchgate.netnih.gov
Aceclofenac-Amino Acid ProdrugsN/A (Prodrug)Wistar Albino RatsIncreased anti-inflammatory activity over time compared to aceclofenac; marked reduction in ulcer index. ju.edu.joderpharmachemica.com
Aceclofenac-Antioxidant ProdrugsN/A (Prodrug)Not SpecifiedImproved analgesic and anti-inflammatory activities with reduced ulcerogenicity. nih.gov
Aceclofenac Self-Emulsifying PelletsSolid SE PelletsWistar RatsRapid absorption and higher bioavailability compared to pure drug. jocpr.com

Current Research Challenges and Future Directions

Optimization of Prodrug Conversion and Targeted Delivery of Aceclofenac (B1665411) Ethyl Ester

A significant challenge in the development of aceclofenac ethyl ester as a prodrug lies in optimizing its conversion back to the active parent drug, aceclofenac, within the body. The efficiency of this conversion, primarily mediated by esterase enzymes, directly impacts the therapeutic efficacy of the drug. mdpi.com

Key Research Areas:

Controlling Hydrolysis Rates: Research is ongoing to fine-tune the hydrolysis rate of the ester linkage. The goal is to ensure minimal premature conversion in the stomach, where the acidic environment could lead to gastric irritation, and maximal conversion in the small intestine, where the drug is absorbed. scholarsresearchlibrary.comopenmedicinalchemistryjournal.com Studies have shown that ester prodrugs exhibit good stability in acidic conditions, which is a prerequisite for effective oral absorption. nih.gov

Targeted Delivery Systems: To enhance site-specific drug release, various novel drug delivery systems are being explored. These include liposomes, ethosomes, microemulsions, nanoemulsions, and solid lipid nanoparticles. researchgate.net These carriers can protect the prodrug from premature degradation and facilitate its transport to the intended site of action, such as inflamed joints. nih.govresearchgate.net For instance, loading aceclofenac into solid lipid microparticles has shown promise in controlling drug release. nih.gov

Polymeric Prodrugs: The use of polymers like polyethylene (B3416737) glycol (PEG) to create polymeric prodrugs of aceclofenac is another promising avenue. researchgate.net PEGylation can improve the solubility and stability of the drug, potentially leading to a more favorable pharmacokinetic profile. researchgate.net

Exploration of Novel Therapeutic Applications for Aceclofenac Ester Derivatives

Beyond its established anti-inflammatory and analgesic effects, research is uncovering new potential therapeutic applications for aceclofenac and its ester derivatives.

Emerging Therapeutic Targets:

Anticancer Activity: Recent studies have investigated the antiproliferative effects of aceclofenac derivatives. For example, a conjugate of diosgenin (B1670711) and aceclofenac ester has demonstrated anticancer activity against the SiHa cell line. doi.org Furthermore, aceclofenac/citronellol oil nanoemulsions have shown pro-apoptotic and antiproliferative activity against melanoma cell lines in silico. nih.gov The repurposing of anti-inflammatory drugs for cancer treatment is a growing area of interest. nih.gov

Cartilage Protection: Unlike some other NSAIDs, aceclofenac has shown stimulatory effects on the synthesis of glycosaminoglycans in osteoarthritic cartilage, suggesting a potential role in cartilage protection. fabad.org.trresearchgate.net This unique property could be further exploited in the design of new ester derivatives for the long-term management of osteoarthritis.

Mutual Prodrugs: The synthesis of mutual prodrugs, where aceclofenac is combined with another therapeutic agent, is being explored to achieve synergistic effects or reduce side effects. scholarsresearchlibrary.comnih.gov For example, mutual prodrugs of aceclofenac with antioxidants have been shown to have improved analgesic and anti-inflammatory activities with reduced ulcerogenicity. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization

The successful development and quality control of this compound and its formulations rely on the availability of robust analytical methods for its comprehensive characterization.

Analytical Methodologies:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the simultaneous determination of aceclofenac and its impurities, including the ethyl ester. sphinxsai.com Reversed-phase HPLC methods have been developed and validated for this purpose. sphinxsai.com Other techniques like UPLC-QTOF-MS have also been employed for the analysis of aceclofenac and its degradation products. ajpaonline.com

Spectroscopic Methods: Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of synthesized aceclofenac ester derivatives. doi.orgpharmascholars.com UV-spectroscopy has also been utilized for the development of analytical methods for aceclofenac prodrugs. pharmascholars.com

In Vitro Dissolution and Permeation Studies: Franz diffusion cells are used to evaluate the percutaneous absorption of aceclofenac ester prodrugs, providing insights into their potential for transdermal delivery. mdpi.com In vitro dissolution studies are essential to predict the in vivo performance of different formulations. researchgate.net

Bridging Preclinical Findings to Clinical Research Hypotheses for Ester Prodrugs

Translating promising preclinical findings of aceclofenac ester prodrugs into viable clinical research hypotheses is a critical step in the drug development pipeline.

Translational Research Considerations:

Pharmacokinetic and Pharmacodynamic Modeling: Preclinical data on absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for predicting its behavior in humans. wuxiapptec.com In rats, aceclofenac acts as a prodrug, rapidly hydrolyzing to diclofenac (B195802), whereas in humans, it is more stable. fabad.org.tr This species-specific difference highlights the importance of careful extrapolation of preclinical data.

Correlation of In Vitro and In Vivo Data: Establishing a strong correlation between in vitro hydrolysis kinetics and in vivo performance is crucial for predicting the therapeutic efficacy and safety profile of the prodrug. mdpi.comopenmedicinalchemistryjournal.com Studies have shown that ester prodrugs can be rapidly converted to the parent drug in rat plasma. mdpi.com

Design of Clinical Trials: Preclinical evidence of reduced gastrointestinal toxicity and improved therapeutic index for aceclofenac ester derivatives provides a strong rationale for designing clinical trials to validate these benefits in human subjects. dntb.gov.ua The development of ester prodrugs aims to minimize the gastrointestinal side effects associated with the free carboxylic group of NSAIDs. pharmascholars.com

Q & A

Q. What are the common synthetic routes for Aceclofenac Ethyl Ester, and how is purity validated?

this compound is synthesized via esterification of Aceclofenac with ethanol or through intermediates like benzyl esters. For example, Diclofenac Sodium reacts with BenzylChloro Acetate to form a benzyl ester intermediate, which undergoes hydrogenation and purification in ethyl acetate media . Purity is validated using HPLC coupled with mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) to identify impurities such as Aceclofenac Isopropyl Ester or Diclofenac derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Fourier Transform Infrared Spectroscopy (FTIR) identifies functional groups, such as C=O ester (1716–1733 cm⁻¹) and carboxylic acid (1634–1604 cm⁻¹), with shifts indicating metal-ligand interactions in complexes . UV-Vis spectroscopy detects π→π* transitions (269–281 nm) in aromatic rings, while SEM and particle size analysis assess morphology in formulations like microspheres .

Q. How are impurities like Aceclofenac Isopropyl Ester detected during synthesis?

Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile-phosphate buffer) resolves impurities. Semi-preparative HPLC isolates impurities for structural confirmation via ESI-MS and NMR . For example, this compound and Diclofenac Ethyl Ester are differentiated by retention times and fragmentation patterns .

Advanced Research Questions

Q. How do polymer matrices influence the release kinetics of this compound in transdermal patches?

Hydrophobic polymers (e.g., ethyl cellulose) prolong release by forming diffusion barriers, often fitting zero-order kinetics (R² = 0.9935 for Higuchi model). Hydrophilic polymers (e.g., HPMC) enable swelling-controlled release, following first-order kinetics. Optimized ratios (e.g., EC:HPMC 3:2) achieve 93.4% drug release over 8 hours . Polymer concentration inversely affects release rates due to increased matrix density .

Q. What explains contradictions in release kinetics (zero-order vs. first-order) across studies?

Discrepancies arise from polymer hydrophobicity/hydrophilicity ratios and experimental conditions (e.g., pH, agitation). For instance, ethyl cellulose-dominated matrices favor zero-order kinetics via diffusion, while hydroxyl propyl cellulose blends follow mixed kinetics. Methodological standardization (e.g., USP dissolution apparatus) is critical for cross-study comparisons .

Q. How does this compound’s hydrolysis impact its anti-inflammatory efficacy?

Hydrolysis in synovial fluid converts this compound to active metabolites like Diclofenac, which inhibit prostaglandin E2 (PGE2) production. Hydrolytic activity correlates with COX-2 inhibition potency, suggesting site-specific activation enhances therapeutic effects while reducing systemic toxicity .

Q. What optimization strategies improve entrapment efficiency in this compound microspheres?

Box-Behnken Design (BBD) optimizes variables like sodium alginate (natural polymer) and Eudragit RS100 (synthetic polymer) concentrations. Response surface methodology identifies ideal parameters (e.g., 1.5% w/v sodium alginate, 2% w/v Eudragit) to maximize entrapment efficiency (85–92%) and control particle size (150–200 µm) .

Q. How does complexation with transition metals alter this compound’s properties?

Coordination with Mn(II) or Co(II) shifts FTIR peaks (e.g., C=O ester to lower frequencies), indicating metal-ligand bonding. Electronic spectra show charge-transfer transitions, enhancing stability and modulating solubility. Such complexes may improve bioavailability or enable targeted delivery .

Methodological Considerations

  • Data Contradiction Analysis : Compare polymer ratios, dissolution media, and analytical techniques (e.g., HPLC vs. UV-Vis) to resolve kinetic discrepancies .
  • Experimental Design : Use factorial designs (e.g., BBD) to isolate formulation variables and predict outcomes .
  • Metabolic Studies : Employ synovial fluid or liver microsome models to quantify hydrolysis rates and metabolite activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.